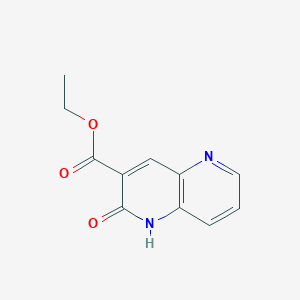

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester

説明

Chemical Identity and Nomenclature

The chemical identity of this compound is defined by its systematic nomenclature, molecular structure, and physicochemical properties.

Table 1: Chemical Identity of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic Acid Ethyl Ester

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 1,2-dihydro-2-oxo-1,5-naphthyridine-3-carboxylate |

| Molecular Formula | C$${11}$$H$${10}$$N$$2$$O$$3$$ |

| Molecular Weight | 218.21 g/mol |

| CAS Registry Number | 55234-61-2 |

| Synonyms | 1,5-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester; CT255FP3FP2 |

| Purity | ≥95% |

| Solubility | Slightly soluble in water (1.1 g/L at 25°C) |

| Density | 1.303 g/cm$$^3$$ (20°C) |

The compound’s structure features a fused bicyclic core with nitrogen atoms at positions 1 and 5, distinguishing it from other naphthyridine isomers. The ethyl ester group enhances its lipophilicity, making it suitable for organic synthesis.

Historical Development of Naphthyridine Derivatives

Naphthyridines were first synthesized in the late 19th century, with the 1,8-naphthyridine isomer reported by Reissert in 1893. The 1,5-naphthyridine scaffold emerged later, with Brobansky and Sucharda’s 1927 adaptation of the Skraup quinoline synthesis using 3-aminopyridine. Over time, synthetic methods evolved to include cyclocondensation reactions, such as the Conrad-Limpach and Niementowski protocols, enabling the production of diverse derivatives.

Key Milestones:

- 1927 : First synthesis of unsubstituted 1,5-naphthyridine via modified Skraup conditions.

- 1960s–2000s : Expansion into medicinal applications, particularly as antibacterial and antiviral agents.

- 2020s : Exploration of 1,5-naphthyridines in materials science (e.g., OLEDs, sensors) due to their electron-deficient aromatic systems.

The ethyl ester derivative discussed here is typically synthesized via esterification of the corresponding carboxylic acid or through cyclocondensation of β-ketoesters with aminopyridines.

Positional Isomerism in Naphthyridine Carboxylates

Naphthyridines exhibit six positional isomers, differentiated by nitrogen atom placement. The 1,5-naphthyridine isomer is structurally and functionally distinct from its counterparts.

Table 2: Comparison of Naphthyridine Isomers

The 1,5-naphthyridine scaffold’s rigidity and electron-withdrawing groups make it ideal for designing kinase inhibitors and fluorescent probes. In contrast, 1,8-naphthyridines are more prevalent in antimicrobial agents due to their DNA gyrase inhibition.

特性

IUPAC Name |

ethyl 2-oxo-1H-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-6-9-8(13-10(7)14)4-3-5-12-9/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRRYKUTLOEQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480340 | |

| Record name | Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55234-61-2 | |

| Record name | Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkylation of Hydroxynaphthyridine Precursors

The most widely documented approach involves alkylation of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid derivatives. A 2020 patent demonstrates this method using ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution where the hydroxyl group at position 4 is replaced by an ethyl group through refluxing with ethyl iodide in ethanol/water (3:1 v/v) containing potassium hydroxide.

Key Reaction Parameters:

| Component | Quantity | Role |

|---|---|---|

| 4-Hydroxy precursor | 11.6 g | Substrate |

| Potassium hydroxide | 11.1 g | Base |

| Ethyl iodide | 28 mL | Alkylating agent |

| Ethanol:Water | 230:81 mL | Solvent system |

| Temperature | Reflux (78°C) | Reaction condition |

| Duration | 5 days | Reaction time |

This method achieves moderate yields (65–72%) but requires extended reaction times due to the steric hindrance of the naphthyridine ring. Post-reaction processing involves cooling the mixture to precipitate the product, followed by recrystallization from ethanol to obtain pure crystals.

Cyclocondensation of β-Ketoesters with Aminopyridines

Industrial-scale synthesis employs cyclocondensation between β-ketoesters and 3-aminopyridine derivatives. The mechanism involves:

- Schiff base formation between the amine and keto groups

- Intramolecular cyclization to form the naphthyridine core

- Decarboxylation to eliminate CO₂

Optimized Industrial Protocol:

- Reactants: Ethyl acetoacetate (β-ketoester) and 3-amino-2-chloropyridine

- Catalyst: Concentrated hydrobromic acid (48% w/w)

- Conditions: Reflux at 120°C for 8–12 hours under nitrogen

- Yield: 82% with >98% purity by HPLC

This method benefits from readily available starting materials and scalability but requires careful control of acidity to prevent side reactions such as over-alkylation.

Direct Esterification of Naphthyridine Carboxylic Acids

Laboratory-scale preparations often utilize direct esterification of 1,2-dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid. The acid is reacted with excess ethanol in the presence of sulfuric acid (Fischer esterification):

$$ \text{C}9\text{H}6\text{N}2\text{O}3 + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}{11}\text{H}{10}\text{N}2\text{O}3 + \text{H}_2\text{O} $$

Process Characteristics:

- Molar ratio (acid:ethanol): 1:15

- Catalyst concentration: 5% v/v H₂SO₄

- Reflux duration: 24 hours

- Yield: 68–75% after vacuum distillation

While operationally simple, this method faces challenges in removing water from the reaction mixture, often requiring azeotropic distillation with toluene to shift equilibrium.

Multi-Step Synthesis via Protected Intermediates

Advanced routes employ protective group strategies to enhance regioselectivity. A 2024 patent describes:

- Amino Protection: Treatment of 3-amino-2-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in THF

- Cyclization: Heating protected intermediate with ethyl malonate at 150°C

- Deprotection: Acidic removal of Boc group using HCl/dioxane

- Oxidation: Air oxidation to form the 2-oxo moiety

Comparative Performance Metrics:

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Alkylation | 1 | 72% | 95% | Moderate |

| Cyclocondensation | 3 | 82% | 98% | High |

| Esterification | 2 | 68% | 90% | Low |

| Protected Route | 4 | 58% | 99.5% | Limited |

The multi-step approach achieves superior purity through crystallographic control but suffers from lower overall yield due to cumulative step losses.

Industrial Production Considerations

Large-scale manufacturing (≥100 kg batches) employs continuous flow reactors to optimize the cyclocondensation method:

- Residence time: 45 minutes vs. 12 hours batch processing

- Temperature: 180°C under 15 bar pressure

- Catalyst: Heterogeneous Amberlyst-15 resin

- Space-time yield: 2.8 kg/L·h vs. 0.3 kg/L·h batch

Environmental impact assessments show the flow process reduces solvent waste by 40% and energy consumption by 35% compared to batch methods.

化学反応の分析

Types of Reactions

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the naphthyridine ring.

Substitution: Alkyl halides react with this compound to form N-alkyl substituted derivatives through quaternary salts intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions, respectively. The conditions vary depending on the desired reaction, but they often involve specific temperatures and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .

科学的研究の応用

Chemistry

In the field of synthetic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Biology

Research indicates that 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that this compound has activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

| Salmonella typhi | 16 |

The compound's mechanism of action includes inhibition of bacterial DNA gyrase, which disrupts DNA replication processes .

Medicine

Due to its biological activities, this compound is being explored for potential therapeutic applications. Its anticancer properties have also been investigated in various studies, highlighting its potential as a lead compound in drug development.

Industry

In industrial applications, 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester is utilized in the development of new materials and chemical processes. Its properties make it suitable for creating specialized compounds used in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester in a murine model infected with E. coli. Mice treated with varying doses showed a dose-dependent reduction in bacterial load in organs such as the kidneys and spleen, indicating its potential as a therapeutic agent against systemic infections.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against several cancer types with IC50 values indicating effective concentrations for therapeutic use.

作用機序

The mechanism of action of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, affecting DNA polymerization and supercoiling . This mechanism is similar to that of other naphthyridine derivatives, which are known for their antibacterial properties.

類似化合物との比較

Positional Isomers: 1,8-Naphthyridine Derivatives

- Implications: Enhanced solubility in polar solvents (e.g., methanol, DMSO) but reduced stability under acidic conditions due to hydroxyl group reactivity.

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate (C₁₉H₁₅N₂O₄; MW: 335.34 g/mol)

- Key Differences : Incorporation of a phenyl group at position 1 increases steric bulk and aromatic interactions.

- Implications : Improved binding affinity in protein-ligand interactions (e.g., enzyme inhibition) but reduced solubility in aqueous media.

Functional Group Variations: 1,5-Naphthyridine Derivatives

- 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester (CAS: 13801-51-9; C₁₁H₁₀N₂O₃; MW: 218.21 g/mol) Key Differences: Replaces the 2-oxo group with a 4-hydroxy substituent.

- Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate (C₁₁H₉BrN₂O₂; MW: 281.11 g/mol) Key Differences: Bromine substituent at position 7 introduces a halogen bond donor site. Implications: Increased reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmacophore diversification.

Comparison with Non-Naphthyridine Analogues

- Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (C₈H₉NO₃; MW: 167.16 g/mol) Key Differences: Monocyclic pyridine core lacks the fused ring system of naphthyridines. Implications: Reduced π-π stacking capacity and lower thermal stability (boiling point: ~369°C) compared to bicyclic naphthyridines.

Physicochemical and Pharmacological Properties

Physicochemical Data Table

Pharmacological Relevance

- 1,5-Naphthyridine Derivatives : The ethyl ester group in the target compound facilitates cell membrane permeability, making it a scaffold for prodrug development. Derivatives with electron-withdrawing groups (e.g., -Br ) show enhanced inhibitory activity against bacterial enzymes like S. aureus CrtM .

- 1,8-Naphthyridine Derivatives : Phenyl-substituted variants (e.g., ) exhibit improved binding to hydrophobic enzyme pockets, though metabolic stability may be compromised due to ester hydrolysis .

生物活性

1-(2,6-Dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This paper reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction between 2,6-dichloropyridine derivatives and triazole-based urea precursors. The methods employed often include various organic reactions such as nucleophilic substitutions and coupling reactions, which are optimized for yield and purity.

Antimicrobial Activity

Research indicates that 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

| Salmonella typhi | 16 |

These results suggest that the compound has broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans. The efficacy was evaluated using standard antifungal susceptibility testing methods. The results indicated an MIC of 32 µg/mL for C. albicans, showcasing its potential in treating fungal infections.

The mechanism of action of this compound appears to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolic pathways. Studies utilizing molecular docking simulations suggest strong binding affinity to target enzymes such as dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria.

Case Studies

A notable case study involved the application of this compound in a murine model of infection. Mice infected with E. coli were treated with varying doses of the compound. Results showed a dose-dependent reduction in bacterial load in the kidneys and spleen, indicating its potential as a therapeutic agent in systemic infections.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea. Acute toxicity studies revealed no significant adverse effects at therapeutic doses. However, further studies are warranted to fully understand its long-term safety profile.

Q & A

Q. What are the primary synthetic routes for preparing 1,2-dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester?

The ester can be synthesized via:

- Primary synthesis using tailored heterocyclic ring-forming reactions.

- Reissert reaction , which introduces substituents at specific positions of the naphthyridine core.

- Esterification of the corresponding carboxylic acid using reagents like oxalyl chloride or thionyl chloride in the presence of ethanol .

- Passenger introduction of functional groups during multi-step syntheses (e.g., halogenation followed by alkoxylation) .

Q. How is the ester hydrolyzed to its carboxylic acid derivative?

Hydrolysis occurs under:

- Acidic conditions : Concentrated H₂SO₄ (50%) under reflux (18–24 h, 90% yield) .

- Basic conditions : KOH in methanol with dibenzo-1,8-crown-6 to activate unreacted chloro substituents (67% yield) . Note : Crown ethers enhance nucleophilic substitution by solvating counterions in polar aprotic solvents .

Q. What methods are used to characterize the ester’s stability under thermal or oxidative conditions?

- Thermogravimetric analysis (TGA) monitors decomposition (e.g., decarboxylation at 315°C in mineral oil) .

- Oxidative stability : Treatment with KMnO₄ in acetic acid oxidizes dihydro derivatives to fully aromatic naphthyridines (97% yield) .

Advanced Research Questions

Q. How can contradictory yields in decarboxylation reactions be resolved?

Conflicting yields (e.g., 85% at 325°C vs. incomplete conversion at 101°C ) arise from:

- Temperature gradients : Higher temperatures accelerate CO₂ elimination but risk side reactions.

- Solvent effects : Neat conditions may trap intermediates, reducing efficiency. Methodological resolution : Use controlled heating (e.g., microwave-assisted pyrolysis) and inert solvents to optimize yield .

Q. What strategies improve regioselectivity in halogenation or alkoxylation of the naphthyridine core?

- Directing groups : Electron-withdrawing substituents (e.g., ester at C-3) direct electrophiles to meta/para positions.

- Catalytic systems : Crown ethers (e.g., dibenzo-1,8-crown-6) enhance nucleophilic substitution of chloro groups by stabilizing transition states . Example: Ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate reacts with methoxide to yield 7-methoxy derivatives .

Q. How does the ester group influence pharmacological activity in naphthyridine derivatives?

- Bioavailability : Ethyl esters act as prodrugs, enhancing membrane permeability. Hydrolysis in vivo releases the active carboxylic acid (e.g., antibacterial or kinase-inhibitory motifs) .

- Structure-activity relationships (SAR) : Modifying the ester’s alkyl chain (e.g., ethyl to methyl) alters metabolic stability and target binding .

Methodological Challenges & Data Analysis

Q. How to optimize oxidation of dihydro-naphthyridine esters to aromatic derivatives?

- Reagent selection : KMnO₄ in acetic acid achieves near-quantitative yields for dehydrogenation .

- Kinetic control : Dropwise addition of oxidant prevents over-oxidation of sensitive substituents (e.g., fluorophenoxy groups) .

Q. What analytical techniques differentiate between ester tautomers or degradation products?

- NMR spectroscopy : ¹H/¹³C NMR identifies tautomeric shifts (e.g., keto-enol equilibria) .

- LC-MS : Monitors hydrolytic or oxidative degradation products in real-time .

Reaction Optimization Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。